25-Hydroxycholesterol (25-HC) is an enzymatically derived oxysterol characterized by a hydroxyl group at the C-25 position of the cholesterol side chain. In procurement and material selection, 25-HC is primarily sourced as a specialized structural lipid for advanced lipid nanoparticle (LNP) formulations, a potent inhibitor of sterol regulatory element-binding protein (SREBP) processing, and a broad-spectrum antiviral agent [1]. Compared to standard cholesterol, the C-25 hydroxylation dramatically alters its aqueous solubility, intracellular trafficking kinetics, and binding affinity for sterol-sensing domains. These properties make 25-HC a critical raw material for researchers and formulators requiring precise modulation of lipid metabolism, enhanced endosomal escape in mRNA delivery, or robust host-directed antiviral responses.
Substituting 25-HC with standard cholesterol or closely related oxysterols like 27-hydroxycholesterol (27-HC) or 24,25-epoxycholesterol compromises both formulation performance and assay specificity. In LNP manufacturing, standard cholesterol lacks the specific side-chain polarity required to alter endosomal trafficking, resulting in lower mRNA delivery efficiency to target cells [1]. In cellular assays, while 27-HC and 24,25-epoxycholesterol act as strong Liver X Receptor (LXR) agonists, 25-HC is uniquely potent at retaining the SCAP-SREBP complex in the endoplasmic reticulum, effectively shutting down cholesterol biosynthesis without disproportionately triggering LXR-mediated efflux. Furthermore, 25-HC's distinct aqueous solubility allows it to be efficiently effluxed by serum albumin in vitro, a process impossible with standard cholesterol, meaning generic substitution will fundamentally alter the kinetics of lipid transport assays [2].
High-throughput screening of LNP formulations reveals that substituting standard cholesterol with oxidized variants significantly impacts tissue-specific delivery. LNPs formulated with 25-hydroxycholesterol demonstrated higher normalized mRNA delivery across 8 liver and splenic cell types (including Kupffer and endothelial cells) compared to standard cholesterol-based LNPs [1]. This functional enhancement is attributed to the altered polarity of the sterol, which modifies the LNP's interaction with endosomal membranes and promotes efficient cargo release.
| Evidence Dimension | Normalized mRNA delivery efficiency across 8 liver/splenic cell types |
| Target Compound Data | 25-Hydroxycholesterol-formulated LNPs (Enriched in top 10% of performing nanoparticles) |
| Comparator Or Baseline | Standard cholesterol-formulated LNPs (Baseline/lower delivery) |
| Quantified Difference | 25-HC LNPs demonstrated significantly higher normalized delivery across all 8 cell types compared to standard cholesterol. |
| Conditions | In vivo high-throughput screening (FIND) of Cre mRNA LNPs in Ai14 mice |
Formulators can utilize 25-HC as a structural lipid substitute to significantly boost the transfection efficiency and targeted delivery of mRNA therapeutics.
In comparative antiviral assays against multiple strains of Human Rotavirus (HRV), 25-hydroxycholesterol exhibited significantly stronger viral inhibition than its endogenous analog, 27-hydroxycholesterol[1]. Both oxysterols function by sequestering viral particles into late endosomes, but 25-HC restricted HRV entry kinetics and infectivity more potently, achieving EC50 values in the low micromolar range with a highly favorable selectivity index.
| Evidence Dimension | Antiviral potency (EC50) and infectivity inhibition |
| Target Compound Data | 25-Hydroxycholesterol |
| Comparator Or Baseline | 27-Hydroxycholesterol |
| Quantified Difference | 25-HC showed significantly higher antiviral potency (p < 0.001) across all tested HRV strains compared to 27-HC. |
| Conditions | In vitro infection of MA104 and Caco2 cells with HRV strains (Wa, DS-1, etc.) at varying MOIs |
For antiviral drug discovery, 25-HC is the preferred oxysterol baseline due to its statistically superior potency in blocking viral penetration and endosomal escape.
25-Hydroxycholesterol is a critical tool for decoupling sterol regulatory pathways. When compared to 24,25-epoxycholesterol, 25-HC is significantly more potent at inhibiting the processing of SREBP-2 into its active nuclear form[1]. While 24,25-epoxycholesterol acts as a stronger agonist for Liver X Receptor (LXR) activity, 25-HC effectively ablates SREBP-2 processing by retaining the SCAP-SREBP complex in the endoplasmic reticulum, leading to a more pronounced reduction in cell viability in sterol-dependent cancer models.
| Evidence Dimension | SREBP-2 processing inhibition and pathway dominance |
| Target Compound Data | 25-Hydroxycholesterol (Dominant SREBP-2 suppressor) |
| Comparator Or Baseline | 24,25-Epoxycholesterol (Dominant LXR agonist) |
| Quantified Difference | 25-HC exhibits higher potency in SREBP-2 suppression and cell viability reduction in LNCaP cells, whereas 24,25-EC drives stronger LXR activation. |
| Conditions | In vitro assays using CHO-7 and prostate cancer cell lines (LNCaP, PC-3) |
Procurement of 25-HC is essential for researchers needing to specifically isolate SREBP-2 pathway inhibition without the confounding effects of dominant LXR activation.
The addition of the C-25 hydroxyl group fundamentally alters the aqueous solubility and transport kinetics of the sterol compared to standard cholesterol. While cholesterol requires complex extracellular acceptors like high-density lipoprotein (HDL) for cellular efflux, 25-hydroxycholesterol is rapidly and extensively removed from macrophages by standard serum albumin[1]. Furthermore, the rate constants for esterification and bidirectional movement across the plasma membrane are significantly greater for 25-HC than for cholesterol.
| Evidence Dimension | Cellular efflux mechanism and transport rate constants |
| Target Compound Data | 25-Hydroxycholesterol (Rapidly effluxed by serum albumin) |
| Comparator Or Baseline | Standard Cholesterol (Not effluxed by serum albumin; requires HDL) |
| Quantified Difference | 25-HC exhibits significantly higher bidirectional transport rates and enables albumin-mediated efflux, unlike cholesterol. |
| Conditions | Computer-modeled sterol mass transport and efflux assays in J774 and mouse peritoneal macrophages |
25-HC simplifies in vitro assay design by allowing researchers to use standard serum albumin for sterol efflux, eliminating the need to procure and formulate complex lipoproteins.
Directly following from its ability to enhance endosomal escape and tissue-specific delivery, 25-HC is an optimal structural lipid substitute for standard cholesterol in next-generation LNP formulations [1]. It is particularly suited for targeting liver and splenic microenvironments, including Kupffer and endothelial cells.
Because of its superior potency in sequestering viral particles in late endosomes compared to other oxysterols, 25-HC is the preferred baseline compound for developing host-directed, broad-spectrum antivirals against both enveloped and non-enveloped pathogens [2].
Leveraging its potent suppression of SREBP-2 processing with lower relative LXR agonism, 25-HC is the ideal reagent for in vitro models requiring precise shutdown of the mevalonate/cholesterol biosynthesis pathway, such as in sterol-dependent prostate or ovarian cancer cell studies [3].
Due to its higher aqueous solubility and compatibility with albumin-mediated efflux, 25-HC is highly recommended for cellular lipid trafficking and esterification assays where the use of complex, expensive high-density lipoprotein (HDL) acceptors is impractical or undesirable [4].
Irritant;Health Hazard